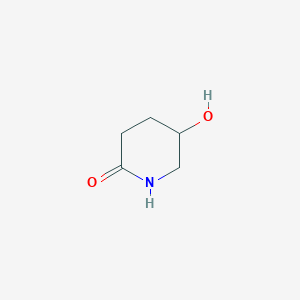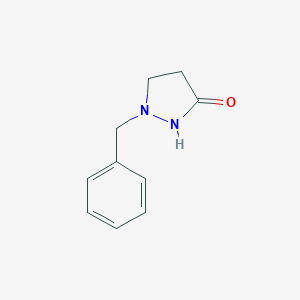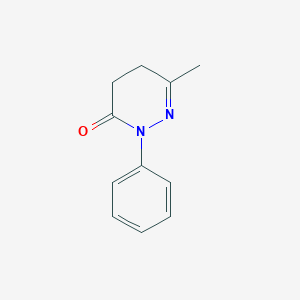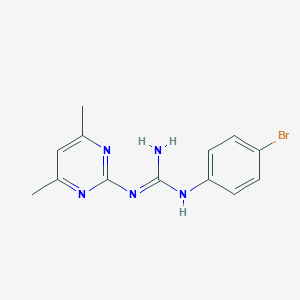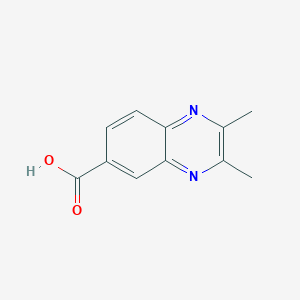
4-氨基-2-氟吡啶
描述
4-Amino-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is of significant interest in the field of chemistry due to its unique properties conferred by the presence of both an amino group and a fluorine atom on the pyridine ring.
科学研究应用
4-Amino-2-fluoropyridine has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its ability to enhance biological activity and stability.
Material Science: The compound is valuable in the development of new materials with unique electronic properties.
Agrochemicals: It serves as a precursor in the synthesis of herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines, including 4-Amino-2-fluoropyridine, are used in the synthesis of imaging agents for cancer diagnosis and treatment.
作用机制
Target of Action
4-Amino-2-fluoropyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 4-Amino-2-fluoropyridine involves its interaction with its targets in the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-2-fluoropyridine are primarily related to the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these pathways involve the formation of new carbon–carbon bonds, which are crucial in various synthetic processes .
Result of Action
The result of the action of 4-Amino-2-fluoropyridine is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 4-Amino-2-fluoropyridine is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known to be exceptionally mild and functional group tolerant, suggesting that it can be carried out in a variety of environments .
生化分析
Biochemical Properties
The biochemical properties of 4-Amino-2-fluoropyridine are largely influenced by its reactive amino group and the electron-withdrawing effect of the fluorine atom . The fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions
Cellular Effects
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that the fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions . This suggests that 4-Amino-2-fluoropyridine could potentially interact with biomolecules through nucleophilic substitution reactions.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Amino-2-fluoropyridine in laboratory settings. It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties , which could potentially influence their temporal effects in laboratory settings.
准备方法
The synthesis of 4-Amino-2-fluoropyridine can be achieved through various methods. One common synthetic route involves the halogen replacement reaction of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. This is followed by a reduction reaction using a reducing agent like hydrogen to obtain the target product . Another method involves the reaction of 4-fluoropyridine-2-amide with sodium hypochlorite solution, followed by extraction and recrystallization to yield 4-Amino-2-fluoropyridine .
化学反应分析
4-Amino-2-fluoropyridine undergoes various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. Some of the common reactions include:
Nucleophilic Substitution: The fluorine atom activates the pyridine ring towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.
相似化合物的比较
4-Amino-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Amino-5-fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
4-Fluoropyridine: Lacks the amino group, resulting in different chemical properties and uses.
2-Fluoropyridine: Another fluorinated pyridine with distinct reactivity due to the position of the fluorine atom.
The uniqueness of 4-Amino-2-fluoropyridine lies in its combination of an amino group and a fluorine atom on the pyridine ring, which imparts specific electronic and steric effects that are valuable in various chemical and biological applications .
属性
IUPAC Name |
2-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKBYXSHKYFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376491 | |
| Record name | 4-Amino-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-51-2 | |
| Record name | 4-Amino-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-amino-2-fluoropyridine reacts with copper halides? What are the structural characteristics and magnetic properties of the resulting compounds?
A1: The reaction of 4-amino-2-fluoropyridine (2-F-4-AP) with copper halides yields distinct coordination complexes and salts, each displaying unique structural and magnetic characteristics:
- (2-F-4-AP)2CuCl2: This complex crystallizes in an orthorhombic space group (Pccn) and exhibits a distorted square planar geometry around the copper atom []. Magnetic susceptibility measurements, analyzed using the uniform chain Heisenberg model, reveal antiferromagnetic interactions with a coupling constant (J) of -28(1) K [].
- (2-F-4-AP)2CuBr2: Crystallizing in the monoclinic space group C2/m, this complex adopts a geometry closer to distorted tetrahedral []. Intermolecular interactions between bromine and copper atoms create a square layer arrangement within the crystal lattice []. Magnetic data indicate weak ferromagnetic interactions with a J value of 0.71(2) K [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


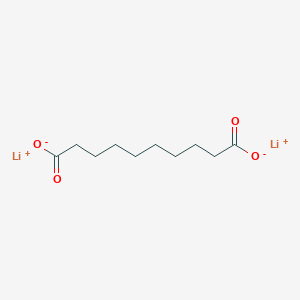



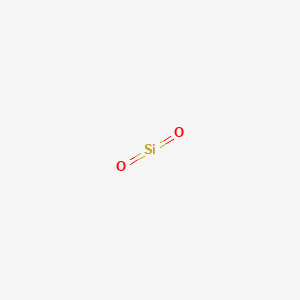

![4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B102185.png)
